molecular formula C18H14BrNO2 B4267512 7-Bromo-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid

7-Bromo-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid

Cat. No.: B4267512
M. Wt: 356.2 g/mol
InChI Key: XOKMBFARUNRTBK-UHFFFAOYSA-N
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Description

7-Bromo-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid is a complex organic compound with a molecular formula of C18H14BrNO2 and a molecular weight of 356.21326 g/mol . This compound is characterized by the presence of a quinoline ring system substituted with a bromine atom and a carboxylic acid group, making it a valuable molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of 2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-25°C. The bromination reaction is followed by purification steps such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to quinoline derivatives with varying oxidation states .

Scientific Research Applications

7-Bromo-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and carboxylic acid groups play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid: Lacks the bromine substitution, which may affect its reactivity and biological activity.

    7-chloro-2-(2,5-dimethylphenyl)-4-quinolinecarboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

    7-bromo-2-phenyl-4-quinolinecarboxylic acid: Similar structure but without the dimethyl substitution on the phenyl ring.

Uniqueness

The presence of both the bromine atom and the dimethylphenyl group in 7-Bromo-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid makes it unique in terms of its chemical reactivity and potential biological activities. These structural features contribute to its distinct properties compared to other similar compounds .

Properties

IUPAC Name

7-bromo-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO2/c1-10-3-4-11(2)14(7-10)17-9-15(18(21)22)13-6-5-12(19)8-16(13)20-17/h3-9H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKMBFARUNRTBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NC3=C(C=CC(=C3)Br)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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